(4-chlorophenyl) N-methyl-N-[4-[5-[methyl(propyl)amino]pent-1-ynyl]cyclohexyl]carbamate
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Overview
Description
Preparation Methods
The synthesis of compound 6 involves several steps, starting with the preparation of the core structure followed by functional group modifications . The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the main framework of the molecule.
Functional group modifications: Various chemical reactions are employed to introduce and modify functional groups, enhancing the compound’s activity and specificity.
Industrial production methods for compound 6 are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Compound 6 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with enhanced properties .
Scientific Research Applications
Compound 6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of compound 6 involves its interaction with lanosterol synthase, inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of sterols, leading to altered cell membrane composition and function . The molecular targets and pathways involved include the sterol biosynthesis pathway and related regulatory mechanisms .
Comparison with Similar Compounds
Compound 6 can be compared with other lanosterol synthase inhibitors, such as:
Compound A: Known for its higher potency but lower selectivity compared to compound 6.
Compound B: Exhibits similar inhibitory activity but has different pharmacokinetic properties.
Compound C: A structurally related molecule with a distinct mechanism of action.
The uniqueness of compound 6 lies in its balanced profile of potency, selectivity, and pharmacokinetic properties, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H33ClN2O2 |
---|---|
Molecular Weight |
405.0 g/mol |
IUPAC Name |
(4-chlorophenyl) N-methyl-N-[4-[5-[methyl(propyl)amino]pent-1-ynyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H33ClN2O2/c1-4-17-25(2)18-7-5-6-8-19-9-13-21(14-10-19)26(3)23(27)28-22-15-11-20(24)12-16-22/h11-12,15-16,19,21H,4-5,7,9-10,13-14,17-18H2,1-3H3 |
InChI Key |
FXHALLFKKHHPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCCC#CC1CCC(CC1)N(C)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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